Cathelicidins are a family of cationic antimicrobial peptides found predominantly in vertebrates. [] They are an essential component of the innate immune system, providing a first line of defense against invading pathogens. [] These peptides are produced by various cell types, including neutrophils, macrophages, epithelial cells, and mast cells. [, , , ]
The only cathelicidin identified in humans is called LL-37, a 37 amino acid peptide named for the two leucine residues at its N-terminus. [, , , ] Cathelicidins are synthesized as inactive precursors containing a conserved N-terminal cathelin-like domain and a variable C-terminal antimicrobial domain. [] Upon secretion, the inactive precursor undergoes proteolytic cleavage, releasing the active antimicrobial peptide. []
Cathelicidins play a crucial role in host defense through direct antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, viruses, and parasites. [, , , ] Beyond their antimicrobial function, cathelicidins exhibit a range of immunomodulatory activities, influencing immune cell recruitment, cytokine production, and wound healing processes. [, , , ]
The C-terminal antimicrobial domain displays significant variability in sequence and structure across species, giving rise to the diverse antimicrobial activities observed within the cathelicidin family. [] Structural analysis of the mature, active peptides derived from the C-terminal domain reveals common structural motifs, including α-helices, β-sheets, and extended coils, often forming amphipathic structures with distinct hydrophobic and hydrophilic faces. [, ] This amphipathic nature is crucial for their interaction with microbial membranes, leading to membrane disruption and ultimately cell death. [, , ]
Cathelicidins are found in a wide range of species, including mammals, birds, reptiles, and amphibians. In humans, the primary cathelicidin is known as LL-37, derived from the cathelicidin antimicrobial peptide precursor. The classification of cathelicidins is based on their structural features, which include a conserved cathelin domain and a variable C-terminal region that determines their specific antimicrobial properties.
The synthesis of cathelicidin peptides can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis allows for the stepwise assembly of amino acids on a solid support, enabling the production of peptides with high purity and yield.
Technical Details:
Cathelicidins typically consist of 12 to 37 amino acid residues and possess a cationic charge at physiological pH. The structure includes an alpha-helical region that is crucial for their membrane-disrupting activity. For instance, the structure of cathelicidin-MH has been elucidated to contain an alpha-helix stabilized by loops at both ends .
The molecular weight of various cathelicidin peptides varies; for example:
Cathelicidins undergo several chemical modifications that influence their activity and stability. The formation of disulfide bridges between cysteine residues is particularly significant as it stabilizes the peptide structure against proteolytic degradation.
Technical Details:
The mechanism by which cathelicidins exert their antimicrobial effects involves several steps:
Studies have demonstrated that cathelicidins can effectively reduce bacterial viability at concentrations that are non-toxic to mammalian cells . For instance, minimal inhibitory concentration assays have shown significant antimicrobial activity against various pathogens.
Cathelicidins are generally soluble in aqueous solutions but may exhibit varying solubility depending on their sequence and modifications. Their amphipathic nature contributes to their ability to interact with lipid membranes.
The stability of cathelicidins can be affected by factors such as pH, temperature, and ionic strength. For example:
Cathelicidins have garnered attention for their potential therapeutic applications:
Cathelicidin genes are typically organized in clusters within the genome, reflecting evolutionary expansion through gene duplication events. In mammals, this gene number exhibits significant interspecies variability:
Expression is constitutively high in myeloid cells (neutrophils, macrophages) and epithelial barriers (skin, respiratory tract, gastrointestinal tract, mammary gland). In the bovine mammary gland, CATHL1, CATHL4, CATHL5, CATHL6, and CATHL7 transcripts are detectable in leukocytes, with CATHL5 expressed across glandular tissues regardless of infection status [10].
Table 1: Genomic Organization of Cathelicidins in Select Species
Species | Chromosomal Location | Functional Genes | Pseudogenes |
---|---|---|---|
Cattle (Bos taurus) | 22q24 | CATHL1,2,3,4(x2),5,6,7,8 | CATHL3L2, CATHL9 |
Forest Musk Deer | Not specified | 6 functional genes | 2 pseudogenes |
Human (Homo sapiens) | 3p21.31 | CAMP (LL-37/hCAP18) | None |
All cathelicidins are synthesized as pre-pro-proteins with two functionally distinct domains:1. Cathelin Domain (N-terminal):- A highly conserved ~14 kDa region (96-114 amino acids) across species.- Contains four conserved cysteine residues forming two disulfide bonds (Cys85-Cys96 and Cys107-Cys124 in humans), stabilizing its tertiary structure [5] [10].- Shares homology with cystatin superfamily cysteine protease inhibitors (cathepsin L inhibitors), though direct protease inhibition is not its primary function [6] [9].- Serves as a chaperone for the C-terminal peptide and facilitates intracellular storage in neutrophil granules.
The inactive pro-form (e.g., hCAP18 in humans) requires proteolytic cleavage to liberate the bioactive AMP domain. Key activation mechanisms include:
Table 2: Proteolytic Activation of Select Cathelicidins
Proform | Activating Protease(s) | Bioactive Product(s) | Site of Activation |
---|---|---|---|
hCAP18 (Human) | Proteinase 3, Kallikrein 5/7 | LL-37, KS-30, KR-20, LL-23 | Neutrophils, Skin |
proCAP18 (Rabbit) | Neutrophil Elastase | CAP18p | Neutrophils |
proBac5 (Bovine) | Not fully characterized | Bac5 (43 aa, Pro/Arg-rich) | Neutrophils |
The C-terminal AMP domains exhibit remarkable structural plasticity, broadly categorized into:
Table 3: Structural Classification of Representative Cathelicidin AMP Domains
Structural Class | Representative Peptide | Species | Key Features |
---|---|---|---|
α-Helical | LL-37 | Human | 37 aa, amphipathic helix-bend-helix |
BMAP-27 | Bovine | Broad-spectrum, cytotoxic to cancer cells | |
β-Hairpin | Bactenecin | Bovine | 12 aa, 1 disulfide bond (Cys3-Cys11) |
Protegrin-1 (PG-1) | Porcine | 18 aa, 2 disulfide bonds, β-sheet | |
Proline/Arginine-Rich | Bac5 | Bovine | 43 aa, 44% Pro, 20% Arg; non-lytic |
PR-39 | Porcine | 39 aa, promotes wound healing | |
Tryptophan/Indole-Rich | Indolicidin | Bovine | 13 aa, 23% Trp; disrupts membrane curvature |
This extensive structural diversity—driven by gene duplication, exon shuffling, and post-duplication sequence remodeling [8]—allows cathelicidins to target a broad spectrum of pathogens through distinct mechanisms while minimizing adaptive resistance.
Concluding Remarks
Cathelicidins exemplify the evolutionary innovation of innate immunity through genomic expansion and structural diversification. Their conserved cathelin domain ensures regulated activation and storage, while the hypervariable C-terminal AMP domain provides species-specific defense solutions. Understanding their genomic architecture, domain functions, proteolytic regulation, and structural repertoire is foundational for harnessing their therapeutic potential against antimicrobial resistance.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0